

Head-to-head comparison of Eglin c (41-49) and alpha-1 antitrypsin

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Compound of Interest

Compound Name: *Eglin c (41-49)*

Cat. No.: *B058551*

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Head-to-Head Comparison: Eglin c (41-49) vs. Alpha-1 Antitrypsin

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both endogenous proteins and synthetic peptides play crucial roles in regulating physiological processes and serving as potential therapeutic agents. This guide provides a detailed head-to-head comparison of **Eglin c (41-49)**, a peptide fragment derived from the medicinal leech, and Alpha-1 Antitrypsin (AAT), a major circulating human serine protease inhibitor. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate these two inhibitors for their specific research and therapeutic applications.

Biochemical and Physicochemical Properties

A fundamental comparison of **Eglin c (41-49)** and alpha-1 antitrypsin reveals significant differences in their size, origin, and primary targets. **Eglin c (41-49)** is a small, synthetically accessible peptide, while alpha-1 antitrypsin is a large, complex glycoprotein of human origin.

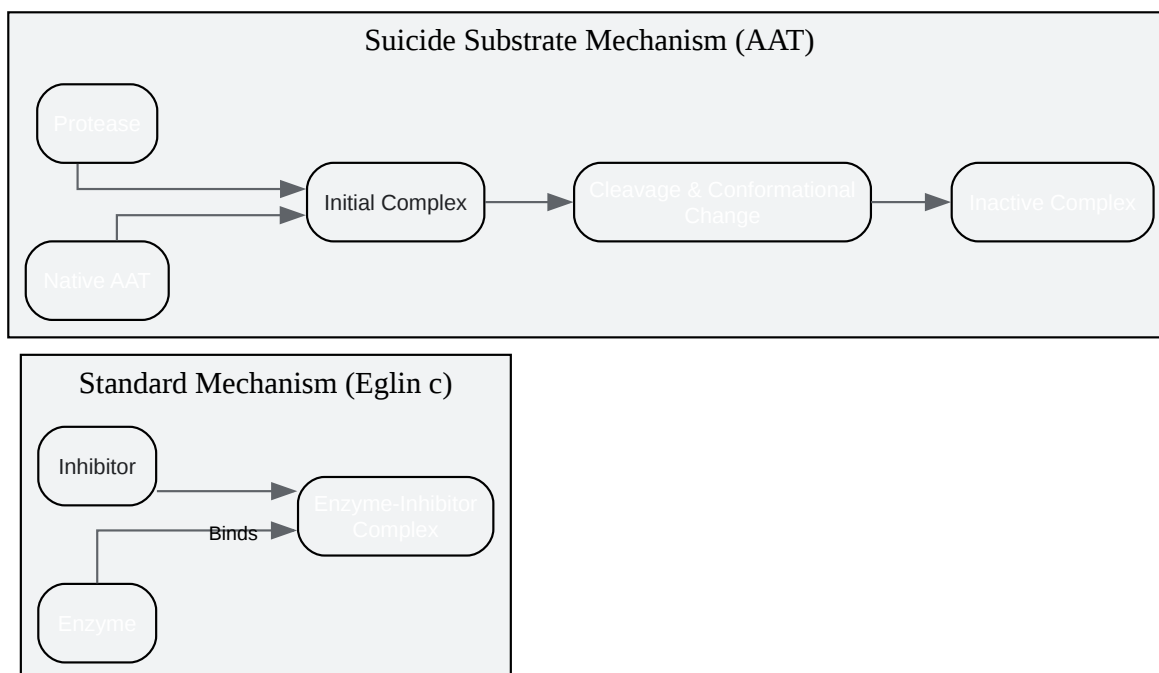
Property	Eglin c (41-49)	Alpha-1 Antitrypsin (AAT)
Molecular Weight	1063.23 Da[1]	~52 kDa[2]
Composition	9 amino acid peptide (Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr)[1][3]	394 amino acid glycoprotein[4]
Source	Synthetic peptide fragment of Eglin c from <i>Hirudo medicinalis</i>	Primarily human liver, also macrophages and bronchial epithelial cells
Primary Targets	Cathepsin G, α -Chymotrypsin	Neutrophil Elastase, Proteinase 3, Cathepsin G

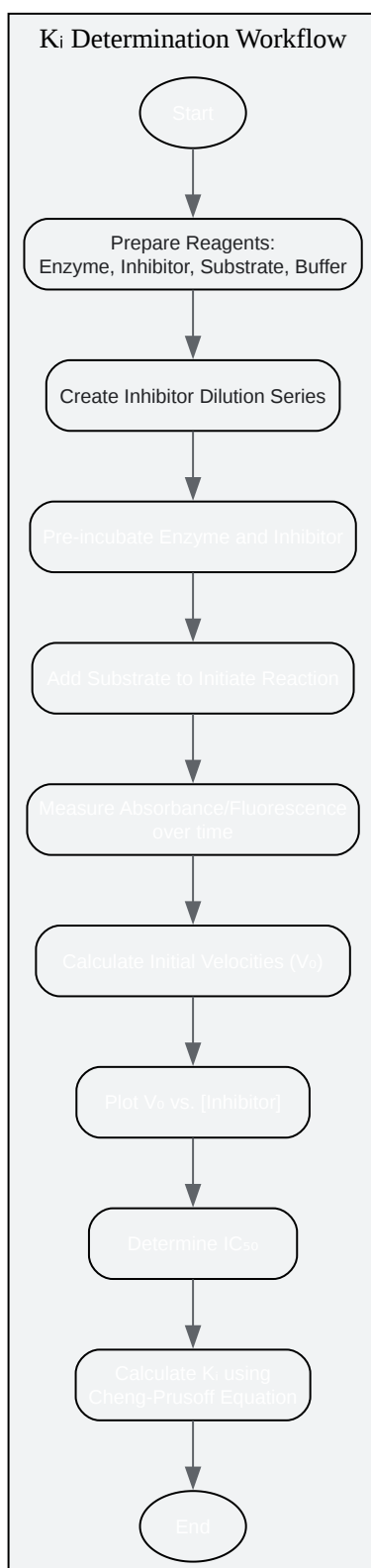
Mechanism of Action

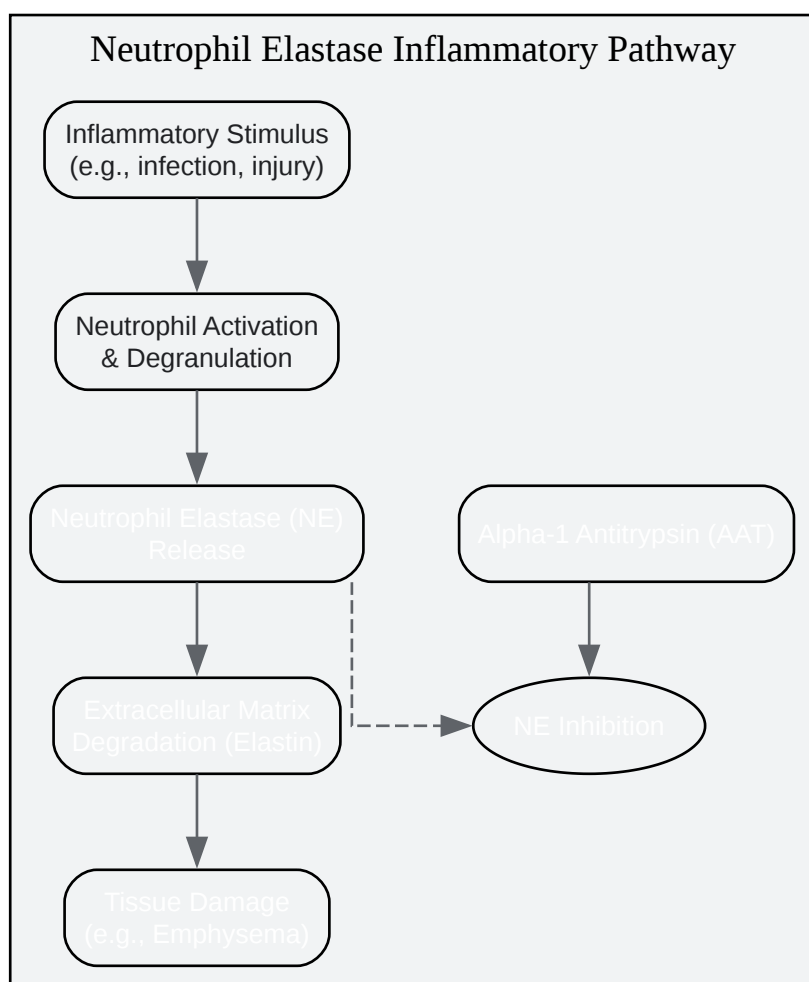
Both **Eglin c (41-49)** and alpha-1 antitrypsin are serine protease inhibitors, but they belong to different classes and employ distinct, albeit related, inhibitory mechanisms.

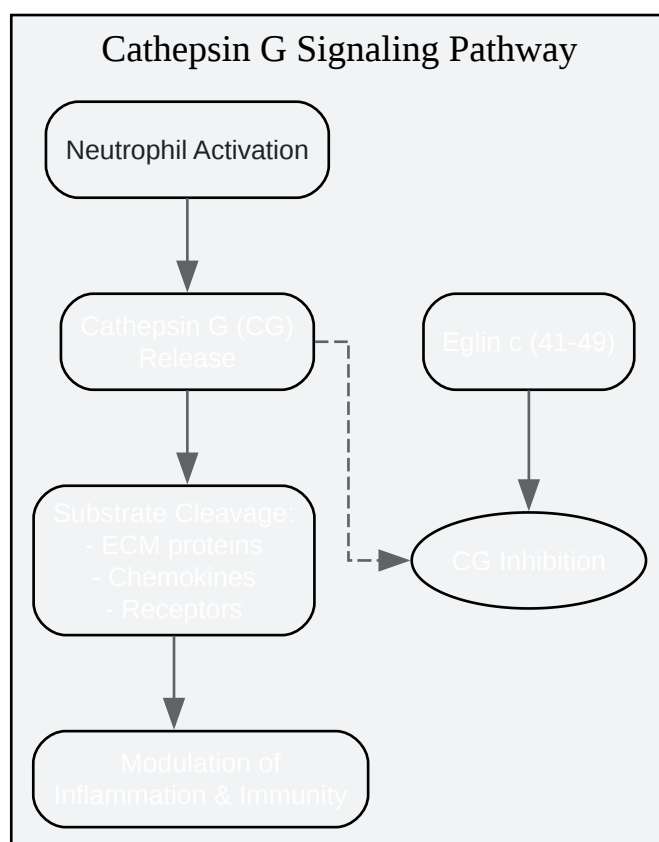
Eglin c (41-49), as a small peptide inhibitor, is believed to follow the standard mechanism of competitive inhibition. In this model, the inhibitor acts as a substrate mimic, binding tightly to the active site of the target protease. The specific amino acid sequence of **Eglin c (41-49)** is recognized by the protease, but the peptide is cleaved at a very slow rate, effectively sequestering the enzyme and preventing it from acting on its physiological substrates.

Alpha-1 Antitrypsin, a member of the serpin (serine protease inhibitor) superfamily, utilizes a more complex and highly efficient suicide substrate inhibition mechanism.[4][5] The reactive center loop (RCL) of AAT presents a "bait" sequence to the target protease.[5][6] Upon cleavage of the RCL by the protease, AAT undergoes a dramatic conformational change.[4][5] This change involves the insertion of the cleaved RCL into the main β -sheet of the serpin, which in turn distorts and inactivates the covalently attached protease.[4][5][6] This mechanism is essentially irreversible, forming a stable inhibitor-enzyme complex.









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